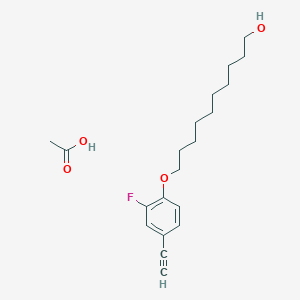

Acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1)

Description

Acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1) is a synthetic compound combining a decan-1-ol backbone modified with a 4-ethynyl-2-fluorophenoxy group and an acetic acid moiety.

Properties

CAS No. |

820241-92-7 |

|---|---|

Molecular Formula |

C20H29FO4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

acetic acid;10-(4-ethynyl-2-fluorophenoxy)decan-1-ol |

InChI |

InChI=1S/C18H25FO2.C2H4O2/c1-2-16-11-12-18(17(19)15-16)21-14-10-8-6-4-3-5-7-9-13-20;1-2(3)4/h1,11-12,15,20H,3-10,13-14H2;1H3,(H,3,4) |

InChI Key |

KRXDPAWZUFHIIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethynyl-2-fluorophenol and 10-bromodecan-1-ol.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Procedure: The 4-ethynyl-2-fluorophenol is reacted with 10-bromodecan-1-ol under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its biological activities, particularly its potential as an anticancer agent. Studies have indicated that derivatives of similar compounds exhibit significant antitumor activity against various cancer cell lines. The incorporation of the ethynyl group and fluorine atom into the phenoxy moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Anticancer Activity

A related study demonstrated that compounds with similar structures showed effective inhibition of cancer cell proliferation, indicating that acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol could be explored further in this area. The National Cancer Institute's Developmental Therapeutics Program has protocols for assessing the efficacy of such compounds against a panel of cancer cell lines, which could be applied to this compound as well .

Biochemical Research

This compound may serve as a biochemical tool in research settings, particularly in studying cellular mechanisms involving lipid metabolism and signaling pathways. The long aliphatic chain can influence membrane interactions, making it a candidate for studies on lipid bilayers and membrane dynamics.

Potential Mechanisms

The presence of the acetic acid functional group suggests that it could participate in various biochemical reactions, such as esterification or acylation processes. This property can be exploited in synthesizing modified lipids or surfactants for experimental applications.

Material Science

In materials science, the compound’s unique structure may allow it to function as a precursor for synthesizing polymers or surfactants. The ethynyl group can be used in click chemistry to create cross-linked networks, which are valuable in developing advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues

10-((4,5-Dihydrothiazol-2-yl)thio)decan-1-ol

- Structure : Decan-1-ol backbone with a thiazoline-thio substituent.

- Synthesis : Produced via a two-step reaction involving 1,10-decanediol bromination followed by substitution with 2-thiazoline-2-thiol (yield: 97%) .

- Key Differences: Lacks the fluorophenoxy and ethynyl groups, which may reduce its reactivity compared to the target compound.

Decan-1-ol (n-Decyl Alcohol)

- Structure : A simple primary alcohol (C₁₀H₂₁OH).

- Properties: Density: ~0.83 g/cm³ (approximated from ethanol and octan-1-ol data) . Regulatory Status: Classified as an environmental hazard (UN 3082, Category 9) with marine pollutant designation .

- Key Differences: The absence of functional groups (acetic acid, fluorophenoxy, ethynyl) limits its chemical versatility compared to the target compound.

Ethanol and Acetic Acid Derivatives

- Ethanol: Lower molecular weight (46.07 g/mol) and density (0.784 g/cm³) compared to decan-1-ol derivatives .

- Acetic Acid: Higher density (0.982 g/cm³ at 80°C) and molecular weight (60.05 g/mol) than ethanol, with distinct diffusion coefficients (9.066 × 10⁻⁵ cm²/sec at 80°C) .

Physicochemical Properties

| Property | Acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1) | Decan-1-ol | 10-((4,5-Dihydrothiazol-2-yl)thio)decan-1-ol |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol (estimated) | 158.28 g/mol | 274.47 g/mol |

| Density | ~1.0–1.1 g/cm³ (estimated) | ~0.83 g/cm³ | ~0.95 g/cm³ (estimated) |

| Solubility | Likely amphiphilic (due to polar/non-polar groups) | Low water solubility | Moderate in organic solvents |

| Reactivity | High (ethynyl group enables click chemistry) | Low | Moderate (thioether linkage) |

Biological Activity

Acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1), a compound with the CAS number 820241-92-7, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : C20H29FO

- Molecular Weight : 352.44 g/mol

- Structural Features : It consists of an acetic acid moiety linked to a decanol chain substituted with a 4-ethynyl-2-fluorophenoxy group.

The biological activity of acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol is primarily attributed to its interaction with various biological targets, including:

- Inhibition of Protein Interactions : Research indicates that this compound may act as an inhibitor of specific protein interactions, potentially affecting pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have demonstrated that acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol exhibits selective toxicity against various cancer cell lines. For instance, it has shown significant cytotoxic effects on KRAS-dependent cancer cell lines, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Antiviral Properties

Emerging evidence suggests that this compound may possess antiviral properties:

- HSV Inhibition : Preliminary studies indicate that derivatives similar to acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol exhibit antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with viral replication processes .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol in various cancer models. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KRAS-dependent | 0.014 | Inhibition of cell proliferation |

| Non-KRAS-dependent | 0.25 | Induction of apoptosis |

The findings suggest that the compound selectively inhibits KRAS-dependent pathways, making it a potential candidate for targeted therapies in specific cancer types.

Study 2: Antiviral Activity

In a separate investigation focusing on the antiviral properties, researchers tested the compound against HSV strains. The results showed:

| Virus Type | IC50 (µM) | Observations |

|---|---|---|

| HSV-1 | 5.0 | Significant reduction in viral load |

| HSV-2 | 3.5 | Effective at lower concentrations |

These results indicate that acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol could be further developed as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.